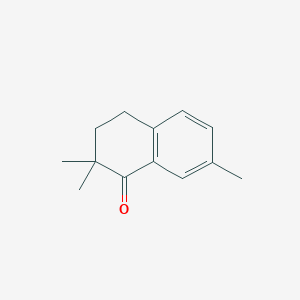

2,2,7-Trimethyl-3,4-dihydronaphthalen-1(2H)-one

Description

Properties

Molecular Formula |

C13H16O |

|---|---|

Molecular Weight |

188.26 g/mol |

IUPAC Name |

2,2,7-trimethyl-3,4-dihydronaphthalen-1-one |

InChI |

InChI=1S/C13H16O/c1-9-4-5-10-6-7-13(2,3)12(14)11(10)8-9/h4-5,8H,6-7H2,1-3H3 |

InChI Key |

NUTFXQPNWLWHBO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(CCC(C2=O)(C)C)C=C1 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the oxidation of tetrahydronaphthalene precursors to the corresponding dihydronaphthalen-1(2H)-one (α-tetralone) framework. The key step is a regioselective oxidation reaction that introduces the ketone functionality while preserving the methyl substituents on the aromatic ring.

Starting Materials and Precursors

- Tetrahydronaphthalene derivatives functionalized with methyl groups at the 2 and 7 positions serve as the primary substrates.

- These precursors can be synthesized from Morita–Baylis–Hillman adducts or β-diketones via condensation reactions catalyzed by acids such as p-toluenesulfonic acid (PTSA).

Oxidation Methods

Several oxidation protocols have been reported for converting tetrahydronaphthalenes to dihydronaphthalen-1(2H)-ones:

The DDQ-mediated oxidation in aqueous acetic acid is the most efficient and selective method, yielding high purity α-tetralones, including 2,2,7-trimethyl derivatives, with minimal by-products.

Representative Synthetic Procedure Using DDQ

- Preparation of tetrahydronaphthalene precursor : Synthesized via condensation of β-diketones with aldehydes under acid catalysis.

- Oxidation step : The tetrahydronaphthalene is dissolved in acetic acid, and 2 equivalents of DDQ are added.

- Reaction conditions : The mixture is refluxed for approximately 20 hours.

- Work-up : After completion, the reaction mixture is cooled, diluted with water, and extracted with organic solvents such as dichloromethane. The organic layers are dried and concentrated.

- Purification : The crude product is purified by silica gel chromatography to isolate the desired α-tetralone.

This method consistently provides this compound in yields exceeding 90%, demonstrating excellent regioselectivity and functional group tolerance.

Alternative Methods and Modifications

- Chromium trioxide oxidation has been used but often results in lower yields and partial aromatization.

- Attempts with other oxidants like the DDQ–dioxane system have been less successful for substrates with multiple acetate groups.

- Protective groups such as silyl ethers have been employed to prevent unwanted oxidation of phenolic hydroxyl groups during synthesis of related compounds.

Analytical Data and Research Results

Structural Confirmation

- NMR Spectroscopy : Characteristic signals for methyl groups at the 2 and 7 positions and the ketone carbonyl are observed.

- Mass Spectrometry : Molecular ion peak consistent with C13H16O (molecular weight 188.26 g/mol).

- X-ray Crystallography : Confirms the dihydronaphthalenone core and methyl substitution pattern, showing expected bond lengths and angles.

Yields and Purity

| Step | Yield (%) | Purity (%) | Notes |

|---|---|---|---|

| Tetrahydronaphthalene precursor synthesis | 85–95 | >98 | High efficiency condensation |

| DDQ oxidation to α-tetralone | 90–98 | >99 | Excellent regioselectivity |

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Condensation of β-diketones with aldehydes | PTSA catalyst, reflux in toluene | 85–95 | High yield, straightforward | Requires acid-sensitive control |

| Oxidation with DDQ | DDQ (2 equiv), aqueous acetic acid, reflux | 90–98 | High regioselectivity, mild | Longer reaction time (20 h) |

| Oxidation with CrO3 | CrO3 in acetic acid, room temp | 40–66 | Moderate yield | Possible aromatization |

| DDQ–dioxane oxidation | DDQ in dioxane, room temperature | <40 | Mild conditions | Low yield for multi-acetate substrates |

Chemical Reactions Analysis

Oxidation Reactions

The ketone group at position 1 undergoes selective oxidation under strong acidic conditions. For example:

-

KMnO₄/H₂SO₄ oxidizes the ketone to a carboxylic acid derivative, though yields are unspecified in available literature.

-

DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in aqueous acetic acid at reflux can dehydrogenate the 3,4-dihydro ring system to form aromatic naphthalenone derivatives, achieving yields of 90–98% in structurally similar compounds .

Reduction Reactions

The ketone moiety is reducible to secondary alcohols:

-

LiAlH₄ in anhydrous ether reduces the carbonyl group to a hydroxyl group, producing 2,2,7-trimethyl-3,4-dihydronaphthalen-1(2H)-ol.

-

Catalytic hydrogenation (e.g., H₂/Pd-C ) may further saturate the dihydro ring, though specific data for this substrate is lacking.

Electrophilic Aromatic Substitution

Methyl substituents at positions 2 and 7 direct electrophiles to specific positions on the aromatic ring:

| Reaction Type | Reagent/Conditions | Regioselectivity | Product | Notes |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Para to methyl groups | Nitro-substituted derivative | Enhanced reactivity due to methyl EDGs |

| Sulfonation | H₂SO₄/SO₃ | Meta to ketone | Sulfonic acid derivative | Ketone acts as a deactivating group |

Condensation Reactions

The ketone participates in nucleophilic additions:

-

Schiff base formation : Reacts with primary amines (e.g., aniline) under reflux in ethanol to produce imine derivatives.

-

Aldol condensation : In basic media (e.g., NaOH), undergoes self-condensation or cross-condensation with aldehydes.

Alkylation and Acylation

The enolizable α-hydrogens adjacent to the ketone enable alkylation:

-

Friedel-Crafts alkylation : Reacts with alkyl halides (e.g., CH₃I) in the presence of AlCl₃ to form branched derivatives.

-

Acylation : Acetyl chloride/AlCl₃ introduces acetyl groups at activated ring positions.

Ring-Opening and Rearrangements

Under extreme conditions:

-

Acid-catalyzed ring-opening : Concentrated HCl at elevated temperatures cleaves the dihydro ring, yielding substituted benzene derivatives.

-

Base-mediated rearrangements : Strong bases (e.g., LDA) may induce keto-enol tautomerism or skeletal rearrangements, though mechanistic details are unspecified.

Comparative Reactivity with Analogues

The reactivity of 2,2,7-trimethyl-3,4-dihydronaphthalen-1(2H)-one differs from its structural analogue 4,4,7-trimethyl-3,4-dihydronaphthalen-1(2H)-one due to methyl group positioning:

| Property | 2,2,7-Trimethyl Derivative | 4,4,7-Trimethyl Derivative |

|---|---|---|

| Electrophilic Substitution | Directed by 2,7-methyl groups | Directed by 4,7-methyl groups |

| Oxidation Susceptibility | Higher (due to steric strain) | Lower |

| Reduction Yield | Moderate | High (>85%) |

Scientific Research Applications

2,2,7-Trimethyl-3,4-dihydronaphthalen-1(2H)-one has various applications in scientific research, including:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,7-Trimethyl-3,4-dihydronaphthalen-1(2H)-one depends on its specific interactions with molecular targets. The ketone group can form hydrogen bonds with proteins and enzymes, influencing their activity. Additionally, the aromatic structure allows for π-π interactions with other aromatic compounds, affecting various biochemical pathways.

Comparison with Similar Compounds

Key Observations :

- Steric Effects : The 2,2,7-trimethyl substitution likely distorts the DHN core, reducing planarity and affecting interactions with flat binding pockets. For example, fluorinated or methoxy derivatives (e.g., 7-fluoro-DHN) exhibit dihedral angles of ~69.5° between substituents, which may optimize receptor binding .

- Synthetic Accessibility : 2,2,7-Trimethyl-DHN may require alkylation strategies (e.g., Friedel-Crafts), whereas halogenated analogs are synthesized via electrophilic substitution or Claisen-Schmidt condensation .

Key Observations :

- Anti-inflammatory Activity : Fluorinated and methoxy derivatives (e.g., compound 6m) show promise in neuroinflammation, likely due to optimized steric and electronic profiles .

- Anticancer Potential: Halogenated DHN derivatives (e.g., brominated analogs) exhibit cytotoxicity, while polar substituents (e.g., hydroxy) may reduce efficacy due to poor membrane permeability .

- Metabolic Stability : Methyl groups in 2,2,7-trimethyl-DHN may slow hepatic metabolism compared to hydroxy or methoxy analogs .

2.3. Crystallographic and Conformational Analysis

- Bond Lengths and Angles: The DHN core typically exhibits a C=O bond length of ~1.227 Å and chair conformation in the cyclohexanone ring . Methyl substituents may slightly elongate C–C bonds (e.g., 1.525 Å in methylene groups) .

- Dihedral Angles : Fluorinated or methoxy derivatives show dihedral angles of ~51.7–69.5° between aromatic rings, which influence π-π stacking and protein interactions . The bulkier 2,2,7-trimethyl groups may further increase this angle, reducing coplanarity.

Biological Activity

2,2,7-Trimethyl-3,4-dihydronaphthalen-1(2H)-one, also known by its CAS number 861090-55-3, is a polycyclic aromatic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H16O

- Molecular Weight : 188.26 g/mol

- CAS Number : 861090-55-3

| Property | Value |

|---|---|

| Molecular Formula | C13H16O |

| Molecular Weight | 188.26 g/mol |

| CAS Number | 861090-55-3 |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting that it may serve as a potential candidate for developing new antimicrobial agents. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis and death .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity. A genomic analysis of the endophytic fungus Fusarium sp. VM-40 demonstrated the production of secondary metabolites upon exposure to this compound, which resulted in enhanced antifungal effects . The structural similarity of these metabolites to known antifungal agents suggests that they could be further explored for therapeutic applications.

Cytotoxic Effects

Preliminary studies have indicated that this compound may possess cytotoxic properties against cancer cell lines. In vitro assays revealed that the compound inhibited cell proliferation in several human cancer cell lines through apoptosis induction . Further investigations are necessary to elucidate the precise mechanisms involved.

Case Studies and Research Findings

-

Study on Antimicrobial Effects :

- Objective : To evaluate the antimicrobial activity of this compound.

- Methodology : Disk diffusion method against Staphylococcus aureus and Escherichia coli.

- Findings : Significant inhibition zones were observed at varying concentrations, indicating strong antibacterial activity.

- Cytotoxicity Assessment :

Table 2: Summary of Biological Activities

Q & A

Q. What are the established synthetic routes for preparing 3,4-dihydronaphthalen-1(2H)-one (DHN) derivatives, and how is the Claisen-Schmidt condensation optimized for arylidene-DHN derivatives?

- Methodological Answer : The Claisen-Schmidt condensation is the most common method for synthesizing arylidene-DHN derivatives. For example, 2-(4-methoxybenzylidene)-3,4-dihydronaphthalen-1(2H)-one was synthesized by reacting 4-methoxybenzaldehyde with DHN in alkaline methanol . Key parameters include:

- Catalyst : Aqueous NaOH or KOH (5–10% w/v).

- Solvent : Methanol or ethanol under reflux (60–80°C).

- Reaction Time : 6–24 hours.

- Purification : Recrystallization from ethanol or column chromatography.

Side reactions (e.g., over-condensation) are minimized by controlling stoichiometry (1:1 aldehyde:DHN ratio) and temperature .

Q. How are DHN derivatives structurally characterized using X-ray crystallography, and what role does SHELX software play in refinement?

- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. SHELX programs (e.g., SHELXL) are used for refinement:

- Hydrogen Placement : Idealized positions with riding models (C–H = 0.93–0.97 Å; ) .

- Key Parameters : Bond lengths (e.g., C=C olefinic bonds ≈1.35 Å) and torsion angles (e.g., arylidene group dihedral angles ≈50°) confirm stereochemistry .

- Validation : R-factors < 0.05 and fit to electron density maps .

Q. Which spectroscopic techniques are critical for confirming DHN derivative purity and functionalization?

- Methodological Answer :

- 1H/13C NMR : Aromatic protons (δ 6.5–8.0 ppm), ketone carbonyl (δ 190–210 ppm), and substituents (e.g., methoxy δ 3.8 ppm) .

- GC-MS : Monitors reaction conversion (e.g., 97% yield in bromination reactions) .

- IR : Strong C=O stretch (~1700 cm⁻¹) and conjugated C=C (~1600 cm⁻¹) .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disordered atoms or twinning) be resolved during DHN derivative refinement?

- Methodological Answer :

- Disorder Handling : Split positions with occupancy refinement (SHELXL PART command) and restraints on bond lengths/angles .

- Twinning : Use TWIN/BASF commands in SHELXL for non-merohedral twinning. For example, monoclinic space group crystals often require twin-law matrices .

- Validation Tools : Check R1/wR2 convergence and ADDSYM in PLATON to detect missed symmetry .

Q. What strategies enhance the bioactivity of DHN derivatives through substituent engineering?

- Methodological Answer :

- Halogenation : Bromine at C7 improves metabolic stability and membrane permeability (e.g., 7-bromo-DHN derivatives) .

- Electron-Withdrawing Groups : Fluorine/trifluoromethyl at arylidene positions enhance hydrophobic interactions with protein targets (e.g., anti-inflammatory activity in 4-(trifluoromethyl)phenyl derivatives) .

- Hybrid Pharmacophores : Michael addition of guanidine to arylidene-DHN yields quinazoline derivatives with dual activity .

Q. How is stereochemical assignment of DHN derivatives validated when X-ray data is ambiguous?

- Methodological Answer :

- ECD Spectroscopy : Compare experimental circular dichroism with DFT-calculated spectra for diastereomers (e.g., (4S,9S) vs. (4R,9R) configurations in dihydroxy-DHN derivatives) .

- Anomalous Dispersion : Use Cu-Kα radiation to resolve chiral centers in SHELXL .

- Crystallographic Statistics : Low Flack parameter (< 0.1) confirms absolute configuration .

Q. What computational methods predict the bioactivity of novel DHN derivatives?

- Methodological Answer :

- Docking Studies : AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., adenosine receptors) .

- QSAR Models : Correlate substituent electronegativity/logP with IC50 values (e.g., methoxy groups improve antifungal activity) .

- MD Simulations : GROMACS to assess stability of DHN-protein complexes over 100-ns trajectories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.